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Compound of Interest

Compound Name: Enniatin F

Cat. No.: B235513

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of
Enniatin F and its analogues. Enniatins are a class of cyclic hexadepsipeptides produced by
various Fusarium species, exhibiting a range of biological activities including antimicrobial,
cytotoxic, and ionophoric properties. Understanding the relationship between their chemical
structure and biological function is crucial for the development of novel therapeutic agents.

Chemical Structures

Enniatins are composed of alternating D-a-hydroxyisovaleric acid (D-Hiv) and N-methyl-L-
amino acid residues. The structural diversity among enniatin analogues arises from the
variation in the N-methyl-L-amino acid residues. While data for Enniatin F is limited, the
general structure of enniatins provides a basis for understanding its potential activities. The
most studied enniatins include Enniatin A, Al, B, and B1.

Enniatin F Structure: The precise structure of Enniatin F consists of three D-Hiv residues and
three N-methyl-L-amino acid residues. While specific experimental data on Enniatin F is
scarce in the reviewed literature, its activity can be inferred from the established SAR of its
analogues.

Comparative Biological Activity
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The biological activity of enniatins is significantly influenced by the side chains of the N-methyl-
L-amino acid residues. These modifications affect the molecule's conformation, lipophilicity, and
interaction with biological membranes.

Cytotoxic Activity

Enniatins exhibit potent cytotoxic effects against a variety of cancer cell lines. This activity is
primarily attributed to their ionophoric nature, leading to disruption of cellular ion homeostasis,
mitochondrial dysfunction, and induction of apoptosis.[1][2][3] The table below summarizes the
cytotoxic activity (IC50 values) of various enniatin analogues against different human cell lines.

Table 1: Cytotoxicity of Enniatin Analogues (IC50 in puM)

Caco-2
Enniatin Hep-G2 (Liver MRC-5 (Lung (Colorectal HT-29 (Colon
Analogue Carcinoma) Fibroblast) Adenocarcino Carcinoma)
ma)

23.4+56(24h) 0.8 (BrdU assay) 19.5+4.1(24h)  16.8 + 4.3 (24h)

Enniatin A
[4] (5] [4] [4]
o 12.3 £ 4.3 (24h) 10.5 £ 3.1 (24h)
Enniatin A1 - 9.1 £ 2.2 (24h)[4]
[4] [4]
o 3.6 (BrdU assay)
Enniatin B >30 (24h)[4] 5] >30 (24h)[4] >30 (24h)[4]
o 24.3 £ 7.6 (24h)
Enniatin B1 - 10.8 (24h)[6] 16.6 (24h)[6]

[4]

Note: The specific IC50 value for Enniatin F is not available in the reviewed literature. The
activity is inferred to be within the range of other enniatins, dependent on its specific amino
acid composition.

The general trend observed is that analogues with bulkier, more lipophilic side chains on the N-
methyl-L-amino acids (like in Enniatin A and A1, which contain N-methyl-L-isoleucine and N-
methyl-L-leucine) tend to exhibit higher cytotoxicity compared to those with smaller side chains
(like in Enniatin B, containing N-methyl-L-valine).[7]
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Antimicrobial Activity

Enniatins display a broad spectrum of antimicrobial activity against various bacteria and fungi.
Their mechanism of action is linked to their ability to form pores in microbial membranes,
leading to ion leakage and cell death.[7]

Table 2: Antimicrobial Activity of Enniatin Analogues (MIC in uM)

Staphylococcus

Enniatin Analogue Bacillus subtilis Candida albicans
aureus

Enniatin A 6.25[7] 6.25[7] 12.5[7]

Enniatin A1 12.5[7] 12.5[7] 12.5[7]

Enniatin B >100[7] >100[7] >100[7]

Enniatin B1 50[7] 50[7] 50[7]

Note: Specific MIC values for Enniatin F are not readily available. Its activity profile is expected
to align with the general SAR trends.

Similar to cytotoxicity, the antimicrobial potency of enniatins appears to be positively correlated
with the lipophilicity of the amino acid side chains. Enniatin A is generally the most active, while
Enniatin B shows the weakest activity.[7]

Mechanism of Action: lonophore-Induced Apoptosis

The primary mechanism of action for the biological activities of enniatins is their function as
ionophores. They can form complexes with cations, particularly potassium ions (K+), and
transport them across biological membranes.[1][2][3] This disrupts the cellular ion balance,
leading to a cascade of events culminating in apoptosis.
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Caption: lonophore-mediated apoptotic pathway of enniatins.

The influx of K+ into the mitochondria leads to the collapse of the mitochondrial membrane
potential (AWYm), increased production of reactive oxygen species (ROS), and the release of
pro-apoptotic factors like cytochrome c.[2] This, in turn, activates the caspase cascade, leading
to programmed cell death.

Experimental Protocols
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Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric
assay for assessing cell metabolic activity.

Protocol:

e Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 1074 cells/well and incubate for
24 hours at 37°C in a 5% CO2 atmosphere.

o Compound Treatment: Treat the cells with various concentrations of Enniatin F or its
analogues and incubate for 24, 48, or 72 hours.

e MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C.

e Formazan Solubilization: Remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals.

e Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the untreated control and
determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth
Microdilution)

The broth microdilution method is used to determine the minimum inhibitory concentration
(MIC) of an antimicrobial agent.

Protocol:

o Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5
McFarland standard.

 Serial Dilution: Perform serial two-fold dilutions of the enniatin compounds in a 96-well
microtiter plate containing an appropriate broth medium.
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¢ Inoculation: Inoculate each well with the microbial suspension.

e Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C
for bacteria, 25-30°C for fungi) for 18-24 hours.

o MIC Determination: The MIC is the lowest concentration of the compound that completely
inhibits visible growth of the microorganism.

Structure-Activity Relationship Summary and
Experimental Workflow

The SAR of enniatins is intrinsically linked to the physicochemical properties of the N-methyl-L-
amino acid residues.

Structure-Activity Relationship Experimental Workflow
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Caption: SAR and workflow for evaluating enniatin analogues.

In conclusion, while specific experimental data for Enniatin F is limited, the established
structure-activity relationships of its analogues provide a strong framework for predicting its
biological profile. The variation in the N-methyl-L-amino acid residues is the key determinant of
their cytotoxic and antimicrobial activities, with increased lipophilicity generally leading to
enhanced potency. Further research focusing on the synthesis and biological evaluation of
Enniatin F is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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